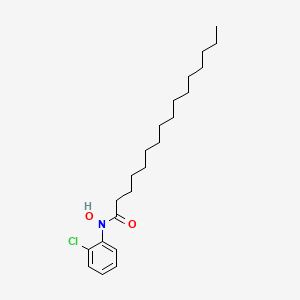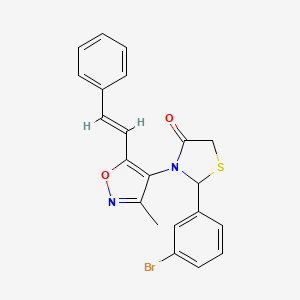
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline core that is partially hydrogenated and substituted with three phenyl groups. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline using a hydrogen donor solvent and a suitable catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of homogeneous or heterogeneous catalysts can be optimized to achieve high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Further reduction can lead to fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as bromine for bromination and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield 4-bromo-quinoline derivatives, while oxidation can produce quinoline N-oxides .
Aplicaciones Científicas De Investigación
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydroquinoline: A semi-hydrogenated derivative of quinoline with similar chemical properties.
Quinolines and Quinolones: These compounds share the quinoline core structure and exhibit a wide range of biological activities.
Uniqueness
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- is unique due to its specific substitution pattern and partial hydrogenation.
Propiedades
Número CAS |
84202-36-8 |
|---|---|
Fórmula molecular |
C27H23N |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
1,2,4-triphenyl-6,7-dihydro-5H-quinoline |
InChI |
InChI=1S/C27H23N/c1-4-12-21(13-5-1)25-20-27(22-14-6-2-7-15-22)28(23-16-8-3-9-17-23)26-19-11-10-18-24(25)26/h1-9,12-17,19-20H,10-11,18H2 |
Clave InChI |
WZPIABBSXKKSRC-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C2C(=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)


![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)


![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)



